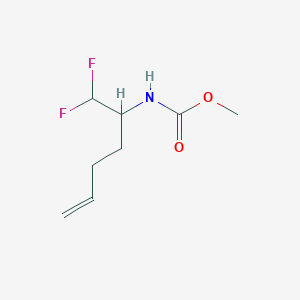
Methyl (1,1-difluorohex-5-en-2-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (1,1-difluorohex-5-en-2-yl)carbamate is an organic compound belonging to the carbamate family. Carbamates are esters of carbamic acid and are widely used in various chemical and industrial applications. This particular compound is characterized by the presence of a difluoroalkyl group and a carbamate moiety, making it a unique and versatile molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl (1,1-difluorohex-5-en-2-yl)carbamate typically involves the reaction of 1,1-difluorohex-5-en-2-amine with methyl chloroformate. The reaction is carried out under mild conditions, often in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct. The general reaction scheme is as follows:
1,1-difluorohex-5-en-2-amine+methyl chloroformate→methyl (1,1-difluorohex-5-en-2-yl)carbamate+HCl
Industrial Production Methods: Industrial production of this compound may involve continuous flow systems to enhance efficiency and yield. Catalysts such as iron-chrome or other metal-based catalysts can be employed to facilitate the reaction and improve selectivity .
Chemical Reactions Analysis
Types of Reactions: Methyl (1,1-difluorohex-5-en-2-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the carbamate group into amines or other reduced forms.
Substitution: The difluoroalkyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluorohex-5-en-2-one, while reduction could produce difluorohex-5-en-2-amine .
Scientific Research Applications
Methyl (1,1-difluorohex-5-en-2-yl)carbamate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can serve as a probe or reagent in biochemical assays to study enzyme activities and metabolic pathways.
Medicine: Research into its potential as a pharmaceutical intermediate or active ingredient is ongoing, particularly in the development of new drugs.
Industry: It finds applications in the production of agrochemicals, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl (1,1-difluorohex-5-en-2-yl)carbamate involves its interaction with specific molecular targets. The carbamate group can inhibit enzymes by forming a covalent bond with the active site, thereby blocking substrate access. This mechanism is similar to that of other carbamate-based inhibitors used in pharmaceuticals and pesticides .
Comparison with Similar Compounds
Methyl carbamate: Lacks the difluoroalkyl group, making it less reactive in certain chemical reactions.
Ethyl (1,1-difluorohex-5-en-2-yl)carbamate: Similar structure but with an ethyl group instead of a methyl group, which can affect its reactivity and solubility.
1,1-Difluorohex-5-en-2-yl carbamate: Similar but without the methyl ester group, leading to different chemical properties.
Uniqueness: Methyl (1,1-difluorohex-5-en-2-yl)carbamate is unique due to the presence of both the difluoroalkyl group and the carbamate moiety. This combination imparts distinct chemical reactivity and biological activity, making it valuable in various applications .
Properties
CAS No. |
81982-41-4 |
|---|---|
Molecular Formula |
C8H13F2NO2 |
Molecular Weight |
193.19 g/mol |
IUPAC Name |
methyl N-(1,1-difluorohex-5-en-2-yl)carbamate |
InChI |
InChI=1S/C8H13F2NO2/c1-3-4-5-6(7(9)10)11-8(12)13-2/h3,6-7H,1,4-5H2,2H3,(H,11,12) |
InChI Key |
HEGYVTJXEDINOF-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)NC(CCC=C)C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















